molecular formula C11H10O4 B8265786 Benzyl hydrogen 2-butenedioate CAS No. 93919-06-3

Benzyl hydrogen 2-butenedioate

Cat. No.: B8265786
CAS No.: 93919-06-3
M. Wt: 206.19 g/mol
InChI Key: QKUGKZFASYQCGO-VOTSOKGWSA-N
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Description

H10O4 It is an ester derived from maleic acid and benzyl alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl hydrogen 2-butenedioate can be synthesized through the esterification of maleic acid with benzyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde and other oxidation products.

    Reduction: The compound can be reduced to form benzyl succinate, especially under catalytic hydrogenation conditions.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Benzyl succinate.

    Substitution: Various ester and amide derivatives.

Scientific Research Applications

Benzyl hydrogen 2-butenedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.

    Medicine: Research into its potential as a prodrug or in drug delivery systems is ongoing, given its ability to undergo hydrolysis to release active pharmaceutical ingredients.

    Industry: It is used in the production of polymers and resins, where its ester functionality can be exploited for cross-linking and polymerization reactions.

Mechanism of Action

The mechanism of action of benzyl hydrogen 2-butenedioate primarily involves its ester functionality. In biological systems, esterases can hydrolyze the ester bond, releasing maleic acid and benzyl alcohol. The compound’s reactivity towards nucleophiles and electrophiles also underpins its utility in various chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis.

Comparison with Similar Compounds

    Benzyl acetate: Another ester with similar reactivity but derived from acetic acid.

    Benzyl benzoate: An ester of benzoic acid, used in similar applications but with different physical properties.

    Methyl hydrogen 2-butenedioate: A similar ester but with a methyl group instead of a benzyl group.

Uniqueness: Benzyl hydrogen 2-butenedioate is unique due to its specific ester linkage and the presence of the benzyl group, which imparts distinct reactivity and physical properties compared to other esters. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

IUPAC Name

(E)-4-oxo-4-phenylmethoxybut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c12-10(13)6-7-11(14)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUGKZFASYQCGO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93919-06-3
Record name Benzyl hydrogen 2-butenedioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093919063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzyl hydrogen 2-butenedioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.090.857
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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